trans-2-Hydroxycyclobutane-1-carboxylic acid
Description
trans-2-Hydroxycyclobutane-1-carboxylic acid (CAS 1403894-01-8) is a cyclobutane derivative with a hydroxyl group at the C2 position and a carboxylic acid group at the C1 position in a trans configuration. Its molecular formula is C₅H₈O₃ (molecular weight: 116.12 g/mol), and it adopts the rel-(1R,2R) stereochemistry .
Properties
IUPAC Name |
(1S,2S)-2-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-2-1-3(4)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKIVLWAMBWIKQ-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-Carbonylcyclobutane Carboxylates
The process begins with the reduction of 3-carbonylcyclobutane carboxylates (e.g., methyl 3-oxocyclobutane-1-carboxylate) using lithium tri-tert-butoxyaluminum hydride (LTBA) at −78°C to −60°C. This step yields cis-3-hydroxycyclobutane carboxylates with >98% diastereomeric excess (de). Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Reducing agent | LTBA | 85–92 |
| Solvent | Tetrahydrofuran (THF) | – |
| Temperature | −78°C to −60°C | – |
| Molar ratio (substrate:LTBA) | 1:1.2–1.5 | – |
Mechanistic Insight : The bulky LTBA selectively reduces the carbonyl group via a six-membered transition state, favoring cis-hydroxy product formation.
Mitsunobu Reaction for Configuration Inversion
The cis-hydroxy intermediate undergoes Mitsunobu reaction with p-nitrobenzoic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF at −10°C to room temperature. This step inverts the configuration to trans-p-nitrobenzoate ester:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Azodicarboxylate | DEAD | 70–76 |
| Solvent | THF | – |
| Temperature | −10°C → RT | – |
| Molar ratio (cis-hydroxy:DEAD) | 1:1.2 | – |
Stereochemical Outcome : The Mitsunobu reaction proceeds with complete retention of configuration at the cyclobutane ring, ensuring >99% trans-selectivity.
Hydrolysis to trans-2-Hydroxycarboxylic Acid
The trans-p-nitrobenzoate ester is hydrolyzed using lithium hydroxide monohydrate in THF/H₂O, followed by acidification to pH 4–5. The final product is isolated via extraction and recrystallization:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | LiOH·H₂O | 80–85 |
| Solvent | THF/H₂O (4:1) | – |
| Workup | HCl (pH 4–5), EtOAc extraction | – |
Purity : The final product achieves ≥95% purity (HPLC) and 99% enantiomeric excess (ee) when chiral auxiliaries are used.
[2+2] Cycloaddition Strategies
Photocatalytic or thermal [2+2] cycloadditions provide an alternative route to cyclobutane cores. Shishido et al. demonstrated this using α,β-unsaturated esters and olefins.
Photochemical [2+2] Cycloaddition
Irradiation of methyl acrylate with ethylene under UV light (450 nm) in dichloromethane at −30°C yields cyclobutane derivatives. Subsequent oxidation and hydrolysis afford the target compound:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Light source | 450 W Hg lamp | 52–68 |
| Solvent | CH₂Cl₂ | – |
| Temperature | −30°C to −20°C | – |
Limitation : Poor stereoselectivity (∼60% de) necessitates chiral catalysts or post-synthesis resolution.
Thermal [2+2] Cycloaddition of Keteniminium Salts
Ghisu et al. reported a tandem condensation/rearrangement of α-hydroxycyclobutanones with benzylamines, yielding α-aminocyclobutanones. Hydrolysis of these intermediates produces trans-2-hydroxycarboxylic acids:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Chiral phosphoric acid | 65–75 |
| Solvent | Toluene | – |
| Temperature | 80°C | – |
Advantage : Enantioselectivity up to 98% ee is achievable using chiral auxiliaries.
Decarboxylation of 1,3-Dicarboxylic Acids
High-temperature decarboxylation of 1,3-cyclobutanedicarboxylic acid provides a direct route to the cyclobutane core. This method, though less stereoselective, is scalable for industrial production:
Synthesis of 1,3-Cyclobutanedicarboxylic Acid
1,3-Dibromoacetone reacts with malononitrile in DMF/TBAB to form 3,3-dicyanocyclobutanone, which is hydrolyzed to the dicarboxylic acid:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | NaI, TBAB, DMF, 80°C | 60–70 |
| Hydrolysis | H₂SO₄, H₂O, reflux | 85–90 |
Decarboxylation at 175°C
Heating 1,3-cyclobutanedicarboxylic acid at 175°C under vacuum induces decarboxylation, yielding this compound:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 175°C | 70–75 |
| Pressure | 10–15 mmHg | – |
Side Products : Cis-isomers (∼20%) form due to thermal epimerization, requiring chromatographic separation.
Hydrolysis of Cyclobutane Nitriles
Patent CN109096098A describes a novel method starting from cyclobutane epoxides:
Epoxide Opening with Trimethylsilyl Cyanide (TMSCN)
Reacting trans-1,2-epoxycyclobutane-1-carboxylate with TMSCN/K₂CO₃ in THF yields trans-cyano-hydroxyl intermediates:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | K₂CO₃ | 90–96 |
| Solvent | THF | – |
Acidic Hydrolysis
The nitrile group is hydrolyzed using HCl/H₂O at 100°C, followed by neutralization:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acid | 6 M HCl | 80–85 |
| Temperature | 100°C | – |
Advantage : Avoids toxic reagents like perosmic anhydride, enhancing safety.
Comparative Analysis of Methods
| Method | Stereoselectivity (% de/ee) | Yield (%) | Scalability | Cost |
|---|---|---|---|---|
| Mitsunobu Inversion | >99 | 70–76 | High | $$ |
| [2+2] Cycloaddition | 60–98 | 52–75 | Moderate | $$$ |
| Decarboxylation | 80 | 70–75 | High | $ |
| Nitrile Hydrolysis | >99 | 80–85 | Moderate | $$ |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: trans-2-Hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Biological Activities
Research indicates that trans-2-Hydroxycyclobutane-1-carboxylic acid exhibits promising biological activities. Its derivatives have shown potential in pharmacological applications, particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Properties
In a study evaluating various derivatives of cyclobutane compounds, some were found to exhibit significant activity against Mycobacterium avium, outperforming established antibiotics like ciprofloxacin . This suggests that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Another research highlighted the anti-inflammatory properties of cyclobutane derivatives, indicating their potential use in treating inflammatory diseases. The structural features of these compounds contribute to their efficacy in modulating inflammatory pathways .
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound for its potential as a building block in drug synthesis. Its unique structure allows for the modification into various bioactive compounds.
Development of Drug Analogues
Recent studies have focused on synthesizing analogues of this compound that could serve as effective drugs against specific diseases. For example, the compound has been utilized to create serine analogues that may have applications in treating neurological disorders .
Material Science Applications
Beyond pharmaceuticals, this compound can be applied in material science due to its unique chemical properties.
Polymer Chemistry
The compound's ability to participate in polymerization reactions makes it a candidate for developing new polymeric materials with tailored properties. Its incorporation into polymer matrices could enhance mechanical strength and thermal stability .
Case Studies and Data Tables
The following table summarizes key findings from various studies on this compound:
Mechanism of Action
The mechanism by which trans-2-Hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Cyclobutane Derivatives
Amino-Substituted Analogs
- (−)-(1R,2R)-2-Aminocyclobutanecarboxylic Acid: Structure: Replaces the hydroxyl group with an amino group. Synthesis: Involves trifluoroacetic acid (TFA) deprotection and ion-exchange purification, achieving >99% stereochemical purity . Properties: The amino group increases basicity compared to the hydroxyl group, altering solubility and reactivity. NMR data confirm structural consistency with literature .
Chlorinated Analogs
- trans-3-Chlorocyclobutanecarboxylic Acid (CAS 35207-70-6): Structure: Chlorine replaces the hydroxyl group at C3. Similarity Score: 1.00 (structurally closest to the target compound) .
Benzyl-Substituted Analogs
- 1-Benzylcyclobutane-1-carboxylic Acid (CAS 114672-02-5): Structure: Benzyl group at C1; molecular formula C₁₂H₁₄O₂ (MW: 190.24 g/mol). Properties: A white solid stable under normal conditions. The benzyl group increases lipophilicity, reducing water solubility compared to the hydroxyl analog .
Ring Size Effects: Cyclobutane vs. Cyclopentane
- 1-Amino-2-hydroxycyclopentanecarboxylic Acid: Structure: Cyclopentane ring with amino and hydroxyl groups. The additional methylene group may alter hydrogen-bonding interactions and solubility .
Functional Group Complexity
- trans-2-(Benzyloxycarbonylamino)cyclobutanecarboxylic Acid (CAS 1212272-03-1): Structure: Combines benzyloxycarbonyl-protected amino and carboxylic acid groups. Molecular Formula: C₁₃H₁₅NO₄ (MW: 249.26 g/mol). Applications: Used in peptide synthesis; the bulky benzyloxycarbonyl group sterically hinders undesired reactions .
Biological Activity
Trans-2-hydroxycyclobutane-1-carboxylic acid (trans-2-HCBA) is a cyclic amino acid derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of trans-2-HCBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
Trans-2-HCBA is characterized by a cyclobutane ring with a hydroxyl and carboxylic acid functional group. Its unique structure allows it to interact with various biological targets, influencing metabolic pathways and cellular functions.
Trans-2-HCBA exhibits several biological activities:
- Antitumor Activity : Studies have shown that trans-2-HCBA can inhibit tumor growth in various cancer cell lines. Its mechanism may involve modulation of metabolic pathways that lead to apoptosis in cancer cells.
- Neuroprotective Effects : Research indicates that trans-2-HCBA acts as a selective antagonist of NMDA receptors, which are critical in neuronal signaling and plasticity. This antagonism may contribute to its neuroprotective properties, particularly in models of neurodegenerative diseases.
- Inhibition of Aminooxidases : Trans-2-HCBA derivatives have demonstrated the ability to inhibit aminooxidases in rat liver mitochondria, suggesting potential applications in metabolic disorders where amino acid metabolism is disrupted.
Table 1: Biological Activities of trans-2-HCBA
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor growth | |
| Neuroprotection | NMDA receptor antagonism | |
| Enzyme Inhibition | Inhibition of aminooxidases |
Case Study 1: Antitumor Efficacy
A study conducted on the effects of trans-2-HCBA on gliosarcoma cells demonstrated significant tumor cell uptake via L-type transport mechanisms. The compound showed a high uptake ratio in tumor tissues compared to normal brain tissues, indicating its potential as a radiotracer for SPECT imaging in brain tumors. The tumor-to-normal brain uptake ratios ranged from 4.7 to 7.3 at 60 minutes post-injection, highlighting its efficacy as an imaging agent .
Case Study 2: Neuroprotective Properties
In vitro studies have illustrated that trans-2-HCBA can protect neuronal cells from excitotoxicity by inhibiting NMDA receptor activity. This property suggests its potential therapeutic application in conditions characterized by excessive glutamate release, such as Alzheimer's disease .
Research Findings
Recent research has expanded on the pharmacological profiles of trans-2-HCBA and its derivatives:
- Synthesis and Derivatives : Novel synthetic pathways have been developed to create various derivatives of trans-2-HCBA, enhancing its biological activity and specificity against targeted receptors .
- Metabolic Implications : Trans-2-HCBA's role as an inhibitor of aminooxidases has implications for metabolic regulation, particularly in conditions like hyperammonemia where amino acid metabolism is impaired .
Q & A
Q. What are the established synthetic routes for trans-2-Hydroxycyclobutane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: Synthesis typically involves cyclization of precursor molecules (e.g., cyclobutanone derivatives) or functional group interconversion. For example, hydroxylation of cyclobutane-1-carboxylic acid derivatives using stereoselective catalysts (e.g., Sharpless-type epoxidation adapted for cyclobutane systems) can yield the trans-configuration. Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., THF vs. DCM), and chiral auxiliaries are critical for controlling stereoselectivity . Characterization via H/C NMR and X-ray crystallography is essential to confirm stereochemistry.
Q. How can researchers validate the purity and structural integrity of this compound in experimental settings?
Methodological Answer: Use a combination of chromatographic (HPLC with chiral columns) and spectroscopic techniques. Polarimetry can confirm optical activity, while LC-MS detects impurities. Differential Scanning Calorimetry (DSC) and melting point analysis (mp 157–161°C for analogous cyclobutane derivatives) provide physical property validation .
Q. What are the key challenges in characterizing cyclobutane ring strain in this compound, and how can computational methods complement experimental data?
Methodological Answer: Cyclobutane’s inherent ring strain (~110 kJ/mol) affects reactivity and stability. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond angles and strain energy. Experimental validation includes IR spectroscopy for C-O/C=O stretching frequencies and X-ray diffraction for bond-length analysis .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., ring-opening vs. functionalization) impact the synthesis of this compound derivatives?
Methodological Answer: Kinetic vs. thermodynamic control must be evaluated. For example, acid-catalyzed conditions may favor ring-opening via β-scission, while basic conditions stabilize the carboxylate anion, preserving the ring. Time-resolved H NMR and Arrhenius plots can identify dominant pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition studies?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. Reproducibility requires strict control of buffer systems (e.g., Tris-HCl vs. phosphate) and orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance). Meta-analyses of published IC values with standardized protocols are recommended .
Q. How can retrosynthetic analysis optimize the scalability of this compound synthesis while minimizing hazardous intermediates?
Methodological Answer: Retrosynthesis tools (e.g., Pistachio/BKMS_METABOLIC databases) identify safer precursors like cyclobutanemethanol. Green chemistry principles (e.g., replacing toxic chlorinated solvents with cyclopentyl methyl ether) improve scalability. Process mass intensity (PMI) metrics should guide route selection .
Experimental Design & Data Analysis
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions (e.g., pH 7.4, 37°C)?
Methodological Answer: Accelerated stability studies using HPLC to monitor degradation products over 24–72 hours. Buffer solutions (PBS, simulated gastric fluid) simulate biological environments. Arrhenius modeling predicts shelf-life, while LC-HRMS identifies hydrolysis or oxidation byproducts .
Q. How can researchers address conflicting crystallographic data regarding the compound’s hydrogen-bonding network in solid-state studies?
Methodological Answer: High-resolution X-ray diffraction (HR-XRD) at low temperatures (100 K) reduces thermal motion artifacts. Complementary techniques like solid-state NMR (H-C CP/MAS) validate hydrogen bonding patterns. Database mining (Cambridge Structural Database) compares bond metrics with analogous cyclobutane structures .
Biological & Material Science Applications
Q. What methodologies assess the compound’s potential as a β-lactamase inhibitor in antibiotic resistance research?
Methodological Answer: Enzymatic assays (nitrocefin hydrolysis inhibition) quantify IC. Co-crystallization with β-lactamase (e.g., TEM-1) reveals binding modes via X-ray crystallography. Molecular dynamics simulations (AMBER/CHARMM) predict residence time and mutational resistance .
Q. How can computational docking studies improve the design of cyclobutane-containing peptidomimetics?
Methodological Answer: Use AutoDock Vina or Schrödinger Suite for binding affinity predictions. Pharmacophore models align the compound’s hydroxyl and carboxylate groups with target active sites (e.g., protease catalytic triads). Free-energy perturbation (FEP) calculations optimize substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
